molecular formula C19H22N2O3 B5699716 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5699716
M. Wt: 326.4 g/mol
InChI Key: NLGRTCHNDKAKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine, also known as MMDA, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of 3,4-methylenedioxyphenyl-2-propanamine (MDMA) and has a similar chemical structure. MMDA was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine acts on the serotonin transporter, which is responsible for the reuptake of serotonin from the synapse. It inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the psychoactive effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, stimulate the release of hormones such as cortisol and prolactin, and increase body temperature. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has also been shown to produce subjective effects such as euphoria, increased sociability, and altered perception of time and space.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments is that it has a similar chemical structure to MDMA, which has been extensively studied. This makes it easier to compare the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine to those of MDMA. However, one limitation of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments is that it is a controlled substance and can only be used in research under strict regulations.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of depression and anxiety disorders. Another area of interest is its effects on the visual system and its potential use in the treatment of visual disorders. Further research is also needed to better understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine and its effects on neurotransmitter systems in the brain.

Synthesis Methods

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 2-methoxyphenylmagnesium bromide followed by reduction with sodium borohydride. The final product is then purified by recrystallization.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to stimulate the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation and behavior. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has also been used to study its effects on the visual system and its potential therapeutic applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-22-17-5-3-2-4-16(17)21-10-8-20(9-11-21)13-15-6-7-18-19(12-15)24-14-23-18/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGRTCHNDKAKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine

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